N-cyclohexyl-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
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Overview
Description
N-cyclohexyl-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a pyrrolo[1,2-a]pyrazine core, which is fused with a cyclohexyl group and a methoxyphenyl group
Mechanism of Action
Target of Action
It has been identified that the cyclohexyl-octahydropyrrolo[1,2-a]pyrazine chemotype, which is structurally similar, exhibits inhibitory activity towards human n-myristoyltransferase (nmt-1) .
Mode of Action
It is known that compounds with similar structures interact with their targets through various mechanisms, such as competitive inhibition for the peptide-binding site of nmt-1 and noncompetitive inhibition for the myristoyl-coa site .
Biochemical Pathways
Pyrazine derivatives, which include the pyrrolopyrazine scaffold present in this compound, are known to possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory activities .
Result of Action
It is known that pyrazine derivatives, which include the pyrrolopyrazine scaffold present in this compound, have shown a wide range of biological activities .
Preparation Methods
The synthesis of N-cyclohexyl-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides using palladium catalysts to form the pyrrolo[1,2-a]pyrazine core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
N-cyclohexyl-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using reagents like halogens or nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Medicinal Chemistry: It has been studied for its antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for the development of new antimicrobial agents.
Biological Studies: The compound’s ability to interact with specific biological targets has made it useful in studying molecular mechanisms and pathways involved in bacterial resistance.
Industrial Applications: Its unique chemical structure allows for its use in the synthesis of other complex molecules, making it valuable in the pharmaceutical industry for drug development.
Comparison with Similar Compounds
N-cyclohexyl-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be compared with other similar compounds such as:
1,2,4-Oxadiazole Derivatives: These compounds also exhibit antibacterial properties but differ in their core structure and specific biological activity.
Imidazo[1,2-a]pyrazine Compounds: These compounds have shown anticancer activity and share a similar fused ring system but differ in their functional groups and specific applications.
Pyrrolopyrazine Derivatives: These compounds have been studied for their synthetic approaches and biological activities, showing potential in various therapeutic areas.
Properties
IUPAC Name |
N-cyclohexyl-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-26-18-11-9-16(10-12-18)20-19-8-5-13-23(19)14-15-24(20)21(25)22-17-6-3-2-4-7-17/h5,8-13,17,20H,2-4,6-7,14-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYPGGFAFWQHON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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